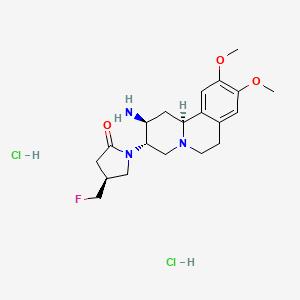
Carmegliptin dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carmegliptin Dihydrochloride is the dihydrochloride salt form of carmegliptin, a potent, long-acting, selective, orally bioavailable, pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Carmegliptin shows extensive tissue distribution and is excreted unchanged in the urine and bile.
Applications De Recherche Scientifique
Interaction with P-glycoprotein Transporter
Carmegliptin dihydrochloride has been studied for its interaction potential with P-glycoprotein (Pgp) transporters. In a study involving healthy volunteers, it was found that carmegliptin is a substrate but not an inhibitor of human Pgp. The co-administration of carmegliptin with verapamil, a Pgp inhibitor, led to slight alterations in the pharmacokinetics of carmegliptin, moderately increasing its exposure. This finding suggests that carmegliptin's interaction with Pgp transporters should be carefully monitored in clinical trials (Kuhlmann et al., 2014).
Pharmacokinetics and Metabolism
Carmegliptin's pharmacokinetics and metabolism were examined in rats, dogs, and cynomolgus monkeys. The study found that carmegliptin has moderate clearance, extensive tissue distribution, and variable oral bioavailability. It showed resistance to hepatic metabolism across all tested species, and the high extravascular distribution in intestinal tissues could significantly contribute to its therapeutic effect (Kuhlmann et al., 2010).
Development and Clinical Potential
The discovery and development process of carmegliptin, focusing on its efficacy in animal models of type 2 diabetes, has been documented. Carmegliptin was identified based on its design and synthesis as a potent and long-acting dipeptidyl peptidase IV (DPP-IV) inhibitor. Its clinical potential in the treatment of type 2 diabetes was supported by early efficacy data (Mattei et al., 2010).
Manufacturing Process
An efficient process for manufacturing carmegliptin has been developed, suitable for large-scale production. This process involves the synthesis of the tricyclic core and the introduction of nitrogen, followed by several steps leading to the final product. The overall yield was reported between 27-31% with six isolated intermediates, indicating an effective and scalable manufacturing process (Abrecht et al., 2011).
Propriétés
Numéro CAS |
813452-14-1 |
|---|---|
Formule moléculaire |
C20H30Cl2FN3O3 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C20H28FN3O3.2ClH/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2;;/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3;2*1H/t12-,15+,16+,17+;;/m1../s1 |
Clé InChI |
DDKJYXSAKVWFLS-LSKWAPIISA-N |
SMILES isomérique |
COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC.Cl.Cl |
SMILES |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl |
SMILES canonique |
COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




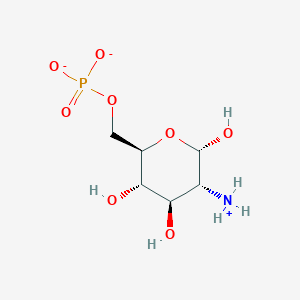
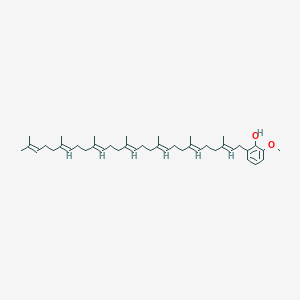
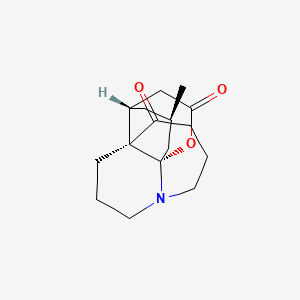
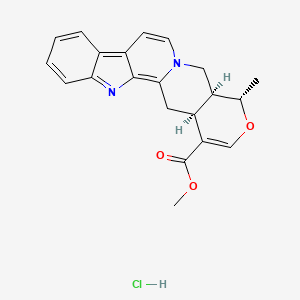
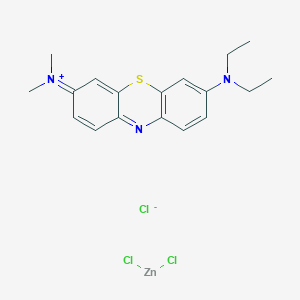
![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1261302.png)
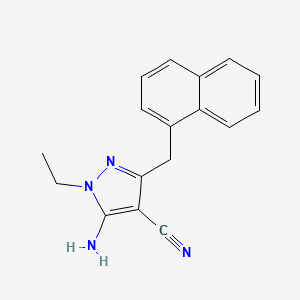



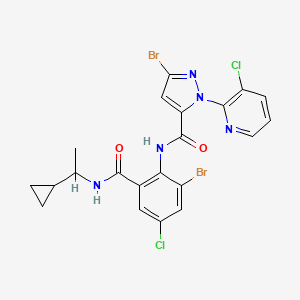

![(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1261312.png)